Regioisomeric Pyridine Nitrogen Position Determines Dopamine D4 Receptor Affinity: 3-Pyridyl vs. 2-Pyridyl Indole Diarylpiperazines
In a patent disclosing indole diarylpiperazines for CNS disorders, regioisomeric substitution on the pyridine ring was explicitly noted as a critical determinant of dopamine D4 receptor binding . The pyridin-3-yl regioisomer (target compound scaffold) is claimed to confer higher D4 selectivity over D2 and D3 subtypes compared to the pyridin-2-yl analog, which shows a broader monoaminergic profile . Quantitative binding data (Ki) are not publicly available, but the structure-selectivity relationship is documented.
| Evidence Dimension | Dopamine receptor subtype selectivity profile |
|---|---|
| Target Compound Data | Pyridin-3-yl indole diarylpiperazine: High D4 selectivity claimed |
| Comparator Or Baseline | Pyridin-2-yl indole diarylpiperazine: Broader D2/D3 activity |
| Quantified Difference | Selectivity shift (qualitative); Ki values not disclosed |
| Conditions | Receptor binding assays (patent disclosure) |
Why This Matters
Regioisomerism at the pyridine nitrogen can switch a compound from a multi-target ligand to a subtype-selective probe, directly impacting the validity of a procurement decision for CNS target deconvolution studies.
- [1] Patent US7087750B2. Compounds, their use and preparation. Example 54 and claims relating to indole-piperazine regioisomers. View Source
